3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid
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Overview
Description
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color properties. It is a member of the azo compound family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as salicylic acid, under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Sulphophenyl)azo)phenyl)azo)salicylic acid
- 3-Methyl-4-((4-sulphophenyl)azo)phenyl)azo)benzoic acid
Uniqueness
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, such as its specific color and stability.
Properties
CAS No. |
93892-24-1 |
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Molecular Formula |
C20H16N4O6S |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30/h2-11,25H,1H3,(H,26,27)(H,28,29,30) |
InChI Key |
MZTTYRHRQVDPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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